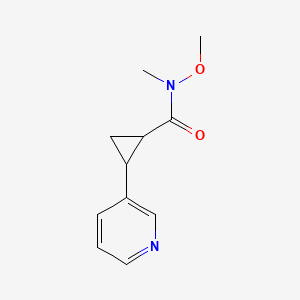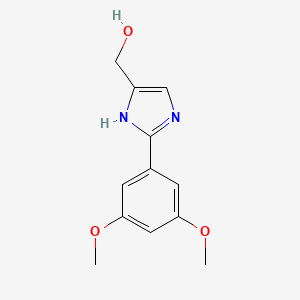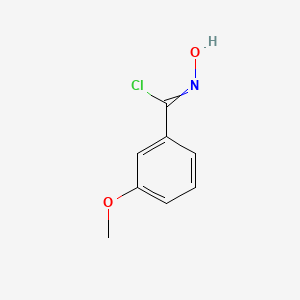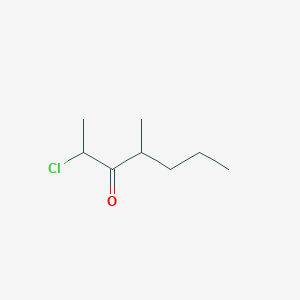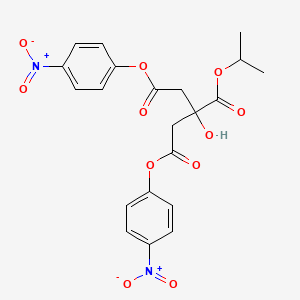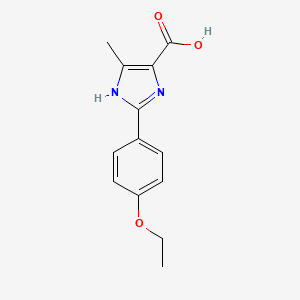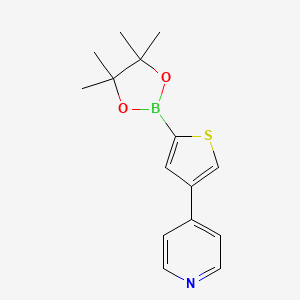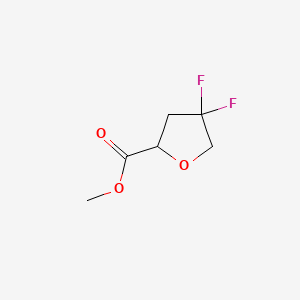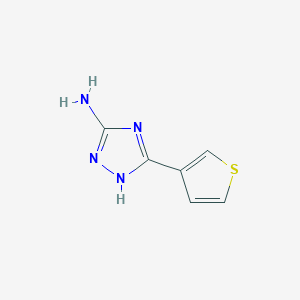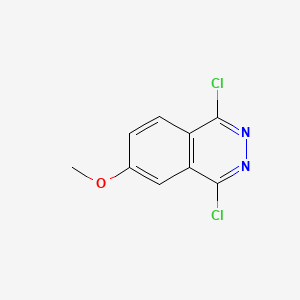
1,4-Dichloro-6-methoxyphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-6-methoxyphthalazine: is an organic compound with the molecular formula C9H6Cl2N2O It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a diazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methoxyphthalazine can be synthesized through a multi-step process involving the chlorination and methoxylation of phthalazine derivatives. One common method involves the reaction of 1,4-dichlorophthalazine with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction typically proceeds as follows:
Chlorination: Phthalazine is chlorinated using thionyl chloride or phosphorus pentachloride to yield 1,4-dichlorophthalazine.
Methoxylation: The 1,4-dichlorophthalazine is then reacted with methanol in the presence of sodium methoxide to introduce the methoxy group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dichloro-6-methoxyphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted phthalazines.
- Oxidation reactions produce quinones.
- Reduction reactions result in dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,4-Dichloro-6-methoxyphthalazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted phthalazines, which are of interest in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,4-dichloro-6-methoxyphthalazine and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1,4-Dichloro-6,7-dimethoxyphthalazine: Similar in structure but with an additional methoxy group at the 7-position.
1,4-Dichlorophthalazine: Lacks the methoxy group, making it less versatile in certain applications.
6-Methoxyphthalazine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1,4-Dichloro-6-methoxyphthalazine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. The chlorine atoms make it a good candidate for substitution reactions, while the methoxy group enhances its solubility and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1,4-dichloro-6-methoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXZGZEHCNVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
